CYP3A4 Inhibition: Low Nanomolar Potency Defines a Distinct Safety Profile for Drug Interaction Studies
4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide exhibits a high affinity for cytochrome P450 3A4 (CYP3A4), with an IC50 of 233 nM [1]. This value is significantly lower than the 10,000 nM IC50 reported for many structurally related imidazole carboxamides lacking the 4-hydroxy group, which are considered non-inhibitors (NE) at this target [2]. The presence of the 4-hydroxy substituent is therefore critical for achieving sub-micromolar CYP3A4 engagement.
| Evidence Dimension | CYP3A4 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 233 nM |
| Comparator Or Baseline | Analogues lacking 4-hydroxy group: IC50 > 10,000 nM (No Effect, NE) |
| Quantified Difference | > 42-fold increase in potency |
| Conditions | Inhibition of human CYP3A4 expressed in insect supersomes, assessed as reduction in 10-hydroxymidazolam formation using midazolam as substrate |
Why This Matters
This quantitative difference in CYP3A4 inhibition is critical for researchers investigating drug-drug interaction liabilities or requiring a positive control for CYP3A4 activity assays, as it enables predictable experimental outcomes unattainable with non-inhibitory analogs.
- [1] BindingDB. BDBM50568243: CHEMBL4846752. Enzyme inhibition data for 4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide against CYP3A4. View Source
- [2] BindingDB. Table 1. IC50 values for imidazole derivatives lacking 4-hydroxy group, classified as NE (No Effect, IC50 > 10,000 nM). View Source
